



Demethylation of 2-Bromo-5methoxybenzaldehyde to yield 2-Bromo-5hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B121625

Get Quote

Application Notes and Protocols: Demethylation of 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The methoxy group often serves as a protecting group for phenols, and its efficient removal is essential for accessing the final active compounds. This document provides detailed application notes and protocols for the demethylation of 2-Bromo-5-methoxybenzaldehyde to yield **2-Bromo-5-hydroxybenzaldehyde**, a valuable intermediate in the synthesis of various biologically active molecules, including PDE4 inhibitors and Bcl-xL inhibitors.[1][2]

Reaction Overview

The conversion of 2-Bromo-5-methoxybenzaldehyde to **2-Bromo-5-hydroxybenzaldehyde** involves the cleavage of the methyl ether bond. Several reagents can effect this transformation, with varying degrees of efficiency, selectivity, and compatibility with other functional groups. The most common and effective methods involve the use of Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or proton acids like hydrobromic acid (HBr).[3]





Data Presentation: Comparison of Demethylation Methods

The following table summarizes quantitative data from various reported methods for the demethylation of 2-Bromo-5-methoxybenzaldehyde and related anyl methyl ethers.

Reagent(s)	Solvent	Temperatur e (°C)	Time (h)	Yield (%)	Reference
Boron Tribromide (BBr ₃)	Dichlorometh ane (DCM)	0 to 25	3	90.9	[4]
Aluminum Chloride (AICl ₃) & Sodium Iodide (NaI)	Acetonitrile	Room Temp. to Reflux	1 - 24	Good to Excellent	
Pyridinium Hydrochloride	Molten (neat)	180 - 210	3	High	[5][6]
Hydrobromic Acid (HBr)	Acetic Acid	Reflux	Variable	Variable	[7]

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is based on a high-yield procedure specifically reported for the demethylation of 2-Bromo-5-methoxybenzaldehyde.[4] Boron tribromide is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers under mild conditions.[8][9][10]

Materials:

2-Bromo-5-methoxybenzaldehyde



- Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
- Anhydrous dichloromethane (DCM)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or syringe
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Petroleum ether (or hexanes)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.[4][11]
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (1.0 eq) to the stirred solution of the starting material.[4] The addition should be dropwise to control the exothermic reaction.



- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding deionized water.[4] Caution: The quenching of BBr₃ is highly exothermic and releases HBr gas. This step must be performed in a well-ventilated fume hood.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[4]
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[4]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]
- Purification: Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford 2-Bromo-5-hydroxybenzaldehyde as a colorless oil.

Visualizations

Experimental Workflow for BBr3 Demethylation



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. US7053218B2 Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties Google Patents [patents.google.com]
- 4. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis chemicalbook [chemicalbook.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Demethylation of Methyl Ethers Boron Tribromide (BBr3) [commonorganicchemistry.com]
- To cite this document: BenchChem. [Demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121625#demethylation-of-2-bromo-5-methoxybenzaldehyde-to-yield-2-bromo-5-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com